molecular formula C19H15N5O3S B2572619 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1903278-06-7

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2572619
M. Wt: 393.42
InChI Key: SWTXJJNCTFHLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The compound's structure has inspired the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential for creating new molecules with unique properties. For instance, research has shown the synthesis of thiazolo, triazolo, pyrimidines, and pyrimido triazine derivatives, highlighting the compound's role in developing new chemical entities with potential biological activities (Haiza et al., 2000).

Antimicrobial Activity

  • Some derivatives have been evaluated for their antimicrobial efficacy. Studies indicate that thienopyrimidine derivatives, for instance, exhibited pronounced antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antioxidant and Anticancer Activities

  • Research into triazolopyrimidines has revealed compounds with significant antioxidant and anticancer activities. These findings support the exploration of such derivatives for therapeutic applications, particularly in treating cancer and mitigating oxidative stress-related disorders (Gilava et al., 2020).

Molecular Docking and Screening

  • Novel pyridine and fused pyridine derivatives, inspired by the compound's structure, have undergone molecular docking screenings towards various proteins. The results have shown moderate to good binding energies, suggesting the potential for designing drugs targeting specific proteins. These compounds also exhibited antimicrobial and antioxidant activity, highlighting their therapeutic potential (Flefel et al., 2018).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its specific properties and uses. Without more specific information, it’s difficult to provide a detailed analysis.


Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction2.


Please note that this information is quite general and may not apply directly to the specific compound you mentioned. For more accurate information, further research would be needed.


properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-19(15-11-26-13-4-1-2-5-14(13)27-15)20-10-18-22-21-17-8-7-12(23-24(17)18)16-6-3-9-28-16/h1-9,15H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXJJNCTFHLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.